TFA-aa-dU

Oligonucleotide Synthesis Solid-Phase Chemistry Deprotection Strategy

Selecting the wrong amino-modifier protecting group causes complete oligonucleotide labeling failure. TFA-aa-dU addresses this with a trifluoroacetyl-protected aminoallyl group engineered for solid-phase synthesis compatibility. • TFA protection remains stable throughout basic oligo synthesis cycles, preventing premature amine exposure. • Post-synthesis ammonium hydroxide treatment reveals the free amine for NHS-ester conjugation with fluorescent dyes, biotin, or other functional tags. • Ideal for SELEX aptamer selection and triplex-forming oligonucleotide (TFO) studies requiring single-site modification without disrupting binding affinity. Note: TFA cannot be selectively removed on-column; use Fmoc-protected analogs for on-column conjugation workflows.

Molecular Formula C14H16F3N3O6
Molecular Weight 379.29 g/mol
CAS No. 115794-55-3
Cat. No. B055383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTFA-aa-dU
CAS115794-55-3
Molecular FormulaC14H16F3N3O6
Molecular Weight379.29 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)C(F)(F)F)CO)O
InChIInChI=1S/C14H16F3N3O6/c15-14(16,17)12(24)18-3-1-2-7-5-20(13(25)19-11(7)23)10-4-8(22)9(6-21)26-10/h1-2,5,8-10,21-22H,3-4,6H2,(H,18,24)(H,19,23,25)/b2-1+/t8-,9+,10+/m0/s1
InChIKeyMBPYSSRDTGXWJD-HFVMFMDWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TFA-aa-dU Specifications for Oligo Synthesis


TFA-aa-dU (5-[3-(Trifluoroacetamido)-E-1-propenyl]-2'-deoxyuridine) is a C5-modified 2'-deoxyuridine derivative [1]. Its molecular formula is C14H16F3N3O6 with a molecular weight of 379.29 g/mol . The compound features a trifluoroacetyl (TFA)-protected aminoallyl group at the 5-position of the uracil base, serving as a masked primary amine for post-synthetic conjugation in oligonucleotide synthesis [2]. Commercial specifications typically range from ≥95% to ≥98% purity, with long-term storage recommended at 2-8°C .

TFA-aa-dU vs. Alternatives in Solid-Phase Synthesis


TFA-aa-dU is not a generic amino-modifier; its specific protection chemistry dictates the entire workflow for producing functionalized oligonucleotides. The trifluoroacetyl (TFA) group is exceptionally stable to the basic conditions of solid-phase synthesis, which is an intentional design feature [1]. However, this same stability necessitates a specific, post-synthesis deprotection step (typically with ammonium hydroxide) to reveal the free amine [1]. Critically, this TFA group *cannot* be selectively removed while the oligonucleotide remains attached to the solid support [2]. This contrasts with analogs bearing base-labile protecting groups like 9-fluorenylmethoxycarbonyl (Fmoc), which allow for on-column conjugation [2]. Therefore, substituting TFA-aa-dU for an Fmoc-protected analog will result in a complete failure of any on-column labeling protocol. Procurement decisions must be based on the intended downstream conjugation strategy.

TFA-aa-dU vs. Key Analogs Comparison


On-Column Deprotection: TFA vs. Fmoc

The TFA protecting group on TFA-aa-dU exhibits extreme stability to the basic conditions used during standard oligonucleotide synthesis. This prevents premature deprotection but also renders it impossible to remove while the oligonucleotide is still on the solid support [1]. This is a direct head-to-head comparison with amino-modifier analogs bearing an Fmoc protecting group, which can be removed under basic conditions on-column to enable immediate conjugation [1].

Oligonucleotide Synthesis Solid-Phase Chemistry Deprotection Strategy

Linker Rigidity: E-alkenyl vs. Alkynyl

The E-alkenyl linker in TFA-aa-dU confers a specific degree of rigidity and conformation compared to its saturated alkyl or alkynyl counterparts. While direct quantitative data for TFA-aa-dU is limited, class-level inference from C5-amino-alkenyl modified 2'-deoxyuridines demonstrates distinct physicochemical properties [1]. A direct comparison is not available for TFA-aa-dU itself, but a related compound, 5-Aminoallyl-dU CEP (which shares the same linker), has been shown to maintain triplex stability equivalent to unmodified sequences upon single incorporation, whereas multiple incorporations lead to lower stability .

Aptamer Selection DNA Triplex Stability Linker Flexibility

Synthesis Efficiency: Heck vs. Sonogashira

The standard synthetic route for TFA-aa-dU utilizes a Heck coupling, which is significantly more efficient than an alternative Sonogashira coupling route. The latter yields less than 30% due to competing alkyne polymerization . This direct comparison in synthetic efficiency has direct implications for the cost and availability of the final compound.

Nucleoside Synthesis Palladium Catalysis Process Chemistry

TFA-aa-dU Validated Applications


Post-Synthesis Conjugation for Oligo Probes

TFA-aa-dU is the appropriate choice for laboratories that require a robust, universally compatible building block for incorporating a single, well-defined amino group into an oligonucleotide post-synthesis [1]. This is a standard workflow for creating custom fluorescent probes, attaching biotin, or introducing other functional tags via NHS-ester chemistry after the full-length oligo has been cleaved and deprotected. This approach avoids the need to stock multiple specialty phosphoramidites with pre-attached, potentially unstable, labels [1].

Aptamer and TFO Functionalization

Based on class-level evidence for its closely related analog, 5-Aminoallyl-dU, TFA-aa-dU is well-suited for generating modified oligonucleotides for aptamer selection (SELEX) or triplex-forming oligonucleotides (TFOs) [2]. A single substitution with this moiety can introduce a reactive handle for functionalization without disrupting the target binding affinity or structural stability of the oligonucleotide, a critical requirement for these applications [2]. Procurement for these studies should note that multiple substitutions may negatively impact stability [2].

Fluorescent and Double-Headed Nucleoside Synthesis

TFA-aa-dU serves as a key reactant or modifying agent in the synthesis of more complex nucleoside derivatives, including fluorescent nucleosides and double-headed nucleosides, using reagents such as Corey's reagent (3,5-di-tert-butyl-1,2-benzoquinone) . This application highlights its utility as a versatile synthetic intermediate for developing novel nucleotide analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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